2-Cyclopropylethane-1-sulfonyl chloride

Übersicht

Beschreibung

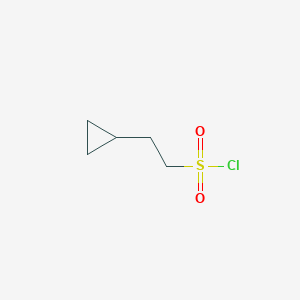

2-Cyclopropylethane-1-sulfonyl chloride is an organic compound characterized by the presence of a cyclopropyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{Cyclopropylmethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

Reaction Setup: Mixing cyclopropylmethanol and chlorosulfonic acid in a suitable solvent.

Reaction Control: Maintaining the reaction temperature and monitoring the progress to ensure complete conversion.

Purification: Isolating the product through techniques such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as an excellent electrophilic center for nucleophilic substitution. Key reactions include:

Reaction with Amines

2-Cyclopropylethane-1-sulfonyl chloride reacts readily with amines to form sulfonamides, a critical step in drug discovery :

- Example : Reaction with ammonia in 1,4-dioxane at 20°C for 72 hours yielded 74% cyclopropylsulfonamide .

- Mechanism : The chloride acts as a leaving group, enabling nucleophilic attack by the amine.

Alcohol Activation

The compound converts alcohols to sulfonate esters, enhancing their leaving-group ability in subsequent substitutions:

- Application : Used to activate hydroxyl groups in glycosylation and alkylation reactions.

Hydrolysis Reactions

Controlled hydrolysis produces sulfonic acids or sulfonates under aqueous conditions :

Coupling Reactions with Organometallic Reagents

The sulfonyl chloride participates in cross-coupling reactions, enabling C–S bond formation:

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening under specific conditions:

Comparative Reactivity with Other Sulfonyl Chlorides

The cyclopropane moiety confers distinct reactivity compared to linear sulfonyl chlorides:

| Property | This compound | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride |

|---|---|---|---|

| Steric Bulk | High (cyclopropane ring) | Low | Moderate |

| Reactivity with Amines | Faster due to electron-withdrawing effects | Moderate | Slower (steric hindrance) |

| Thermal Stability | Lower (decomposes above 100°C) | High | High |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Cyclopropylethane-1-sulfonyl chloride serves as a valuable intermediate in organic synthesis. Its sulfonyl chloride functional group is highly reactive, making it useful for various chemical transformations:

- Synthesis of Sulfonamides : The compound can be reacted with amines to form sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and anti-inflammatory properties.

- Formation of Sulfonates : It can also be utilized to synthesize sulfonate esters, which find applications in surfactants and detergents.

Medicinal Chemistry

The compound is explored for its therapeutic potential, particularly in drug development:

- Enzyme Inhibition : The electrophilic nature of the sulfonyl chloride group allows it to form covalent bonds with nucleophilic residues in enzymes. This property is critical for developing enzyme inhibitors that can target specific biochemical pathways associated with diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research into new antimicrobial agents.

Material Science

In material science, this compound is used to modify polymers and create specialized materials:

- Preparation of Sulfonated Polymers : The sulfonyl chloride group can be employed in the synthesis of sulfonated polymers, which are useful in ion exchange applications and catalysis.

- Development of Functionalized Resins : These resins can be tailored for specific applications in catalysis and separation processes due to their unique chemical properties.

Case Studies

Several case studies highlight the applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Sulfonamide Derivatives | Investigated the reaction of this compound with various amines | Successful formation of several sulfonamide derivatives with promising biological activities. |

| Antimicrobial Properties | Evaluated the compound's effectiveness against bacterial strains | Demonstrated significant inhibition of bacterial growth, indicating potential for drug development. |

| Polymer Modification | Explored the use of the compound in modifying polymer structures | Resulted in enhanced properties of polymers suitable for industrial applications. |

Wirkmechanismus

The mechanism of action of 2-Cyclopropylethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophilic reagent, facilitating the formation of new bonds and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroethanesulfonyl chloride: Similar structure but with a chloro group instead of a cyclopropyl group.

Methanesulfonyl chloride: Contains a methyl group instead of a cyclopropyl group.

Benzenesulfonyl chloride: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

2-Cyclopropylethane-1-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Biologische Aktivität

2-Cyclopropylethane-1-sulfonyl chloride (C5H9ClO2S) is a sulfonyl chloride compound that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula: C5H9ClO2S

- SMILES Representation: C1CC1CCS(=O)(=O)Cl

- InChI Key: QJVYBAAMABSOKJ-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to an ethane chain, with a sulfonyl chloride functional group contributing to its reactivity and potential biological applications.

Biological Activities

While specific biological activities of this compound are not extensively documented, related compounds exhibit various pharmacological properties. The following activities have been noted:

- Enzyme Inhibition: The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism suggests potential applications in drug design targeting specific enzymes.

- Antimicrobial Properties: Compounds containing sulfonyl groups often display antibacterial and antifungal activities. This is attributed to their ability to modify biological molecules, potentially disrupting microbial functions .

- Therapeutic Applications: Derivatives of sulfonamides synthesized from sulfonyl chlorides, including this compound, have been shown to possess anti-inflammatory and antitumor properties. These compounds are essential in developing new drugs for treating bacterial infections and other diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidation of Sulfides: Utilization in the oxidation of sulfides introduces sulfonyl functional groups.

- Aromatic Sulfonylation: Involvement in aromatic sulfonylation reactions creates aromatic sulfones.

- Alkylation/Arylation of Sulfinates: Used in the alkylation or arylation of sulfinates to produce sulfone derivatives.

These methods highlight the compound's versatility as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Case Studies and Research Findings

Recent studies have explored the reactivity of this compound with various nucleophiles:

- Reactivity with Amines and Alcohols: The compound reacts readily with amines and alcohols to form corresponding sulfonamides or esters. This property is crucial for synthesizing biologically active molecules .

- Potential as a Drug Intermediate: Research indicates that derivatives synthesized from this compound may interact with biological targets effectively, paving the way for therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclopropanesulfonyl chloride | Contains a cyclopropane ring and a sulfonyl chloride | More reactive due to the absence of an ethane chain |

| Propanesulfonyl chloride | Linear chain structure with a sulfonyl chloride | Lacks cyclopropane's rigidity |

| Cyclobutanesulfonyl chloride | Similar cyclic structure but larger ring size | Different reactivity patterns due to ring strain |

The combination of the cyclopropane structure and ethane chain in this compound provides distinct steric and electronic properties that influence its reactivity compared to other similar compounds.

Eigenschaften

IUPAC Name |

2-cyclopropylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVYBAAMABSOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-54-0 | |

| Record name | 2-cyclopropylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.